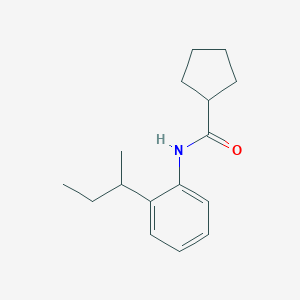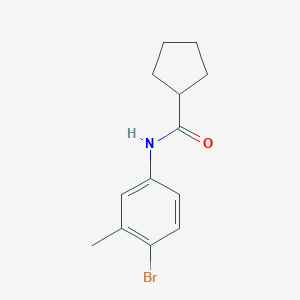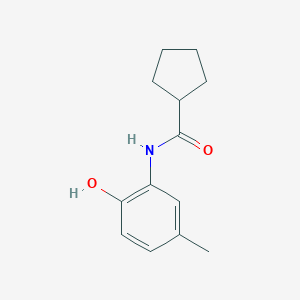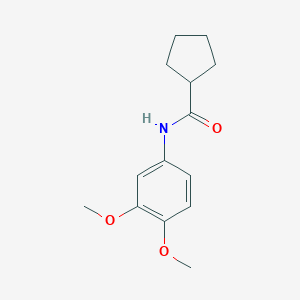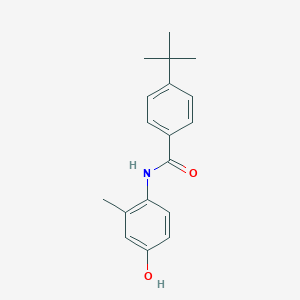
4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate, also known as MPAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAC belongs to the class of cinnamate derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The exact mechanism of action of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in cell proliferation and survival. 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has been shown to inhibit the activity of PI3K, Akt, and mTOR, which are key regulators of cell growth and survival. 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate also inhibits the activity of MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has been found to possess several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
実験室実験の利点と制限
4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate is also readily available and relatively inexpensive compared to other anticancer drugs. However, 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate is not fully understood, which makes it challenging to design experiments to elucidate its mode of action.
将来の方向性
There are several future directions for research on 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate. One possible direction is to investigate the pharmacokinetics and pharmacodynamics of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate in vivo, including its bioavailability and toxicity. Another direction is to explore the potential of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate as a combination therapy with other anticancer drugs, such as paclitaxel or cisplatin. Furthermore, the development of novel analogs of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate with improved solubility and potency could lead to the discovery of more effective anticancer agents. Finally, the potential of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma should be further explored.
In conclusion, 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate is a synthetic compound that has shown promising anticancer, anti-inflammatory, and antioxidant properties. The synthesis of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate is relatively straightforward, and the compound has several advantages for lab experiments. Future research on 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate should focus on elucidating its mechanism of action, investigating its pharmacokinetics and pharmacodynamics in vivo, and exploring its potential as a combination therapy with other anticancer drugs.
合成法
The synthesis of 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate involves the condensation reaction of 4-hydroxy-3-methylacetophenone with cinnamic acid in the presence of a catalyst such as pyridine or triethylamine. The resulting product is then subjected to a Wittig reaction with phenylacetaldehyde to form 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate. The overall yield of this reaction is around 60%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has been found to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Several studies have reported that 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. 4-(Cinnamoyloxy)-2-methylphenyl 3-phenylacrylate has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
特性
分子式 |
C25H20O4 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
[3-methyl-4-[(E)-3-phenylprop-2-enoyl]oxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H20O4/c1-19-18-22(28-24(26)16-12-20-8-4-2-5-9-20)14-15-23(19)29-25(27)17-13-21-10-6-3-7-11-21/h2-18H,1H3/b16-12+,17-13+ |
InChIキー |
YDPPUNAGKCGOEF-UNZYHPAISA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OC(=O)/C=C/C2=CC=CC=C2)OC(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=C(C=CC(=C1)OC(=O)C=CC2=CC=CC=C2)OC(=O)C=CC3=CC=CC=C3 |
正規SMILES |
CC1=C(C=CC(=C1)OC(=O)C=CC2=CC=CC=C2)OC(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




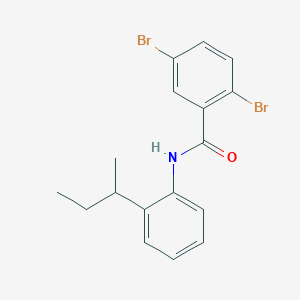

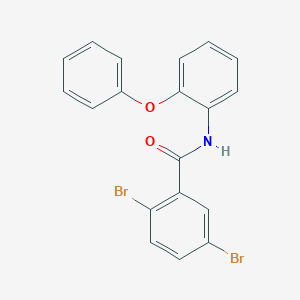

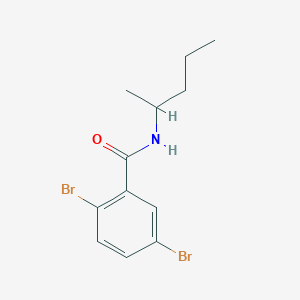
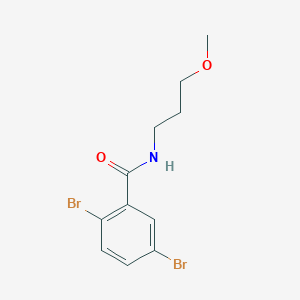

![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)
